
N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide is a chemical compound with the molecular formula C16H36IN. It is an organic iodide salt that is used in various scientific and industrial applications. The compound is known for its unique structure, which includes a heptan-1-aminium core substituted with methyl, pentyl, and propyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide typically involves the quaternization of heptan-1-amine with methyl iodide, pentyl iodide, and propyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-Methyl-N-pentyl-N-propylheptan-1-aminium chloride, bromide, or hydroxide.
Oxidation: Formation of N-Methyl-N-pentyl-N-propylheptan-1-aminium oxide.
Reduction: Formation of secondary or tertiary amines depending on the extent of reduction.
Aplicaciones Científicas De Investigación
N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to changes in cellular function. Its antimicrobial activity is attributed to its ability to penetrate microbial cell walls and disrupt essential cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-pentyl-N-propylheptan-1-aminium chloride
- N-Methyl-N-pentyl-N-propylheptan-1-aminium bromide
- N-Methyl-N-pentyl-N-propylheptan-1-aminium hydroxide
Uniqueness
N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide is unique due to its iodide ion, which imparts distinct chemical and physical properties. The iodide ion enhances the compound’s solubility in organic solvents and its reactivity in substitution reactions. Additionally, the presence of the iodide ion can influence the compound’s biological activity, making it a valuable tool in various research applications.
Propiedades
Número CAS |
628724-40-3 |
|---|---|
Fórmula molecular |
C16H36IN |
Peso molecular |
369.37 g/mol |
Nombre IUPAC |
heptyl-methyl-pentyl-propylazanium;iodide |
InChI |
InChI=1S/C16H36N.HI/c1-5-8-10-11-13-16-17(4,14-7-3)15-12-9-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KYDUVPXRRFKJFP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC[N+](C)(CCC)CCCCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
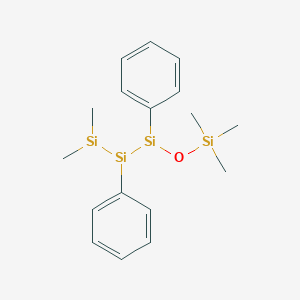
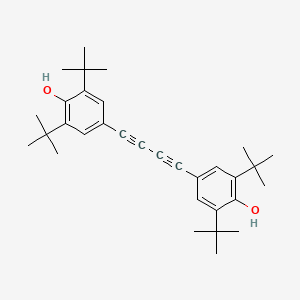
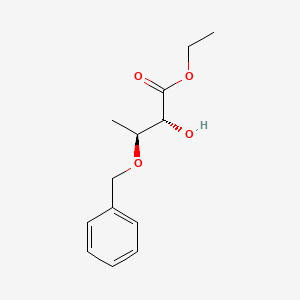
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
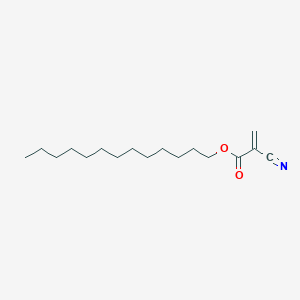

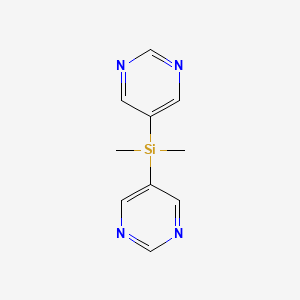
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)

![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
